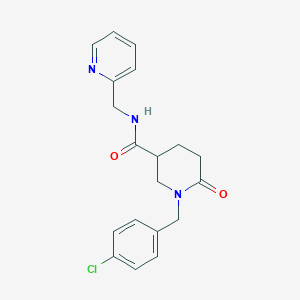![molecular formula C19H18N2O4S B5100723 2-imino-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one](/img/structure/B5100723.png)
2-imino-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-imino-5-{3-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-1,3-thiazolidin-4-one, commonly known as MPT0B392, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. It belongs to the class of thiazolidinones and has been shown to exhibit anti-cancer, anti-inflammatory, and anti-diabetic effects.
作用机制
The mechanism of action of MPT0B392 is not fully understood. However, it has been proposed that MPT0B392 exerts its anti-cancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. MPT0B392 has also been shown to activate the AMPK pathway, which is involved in energy homeostasis and cellular metabolism. Additionally, MPT0B392 has been found to inhibit the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
MPT0B392 has been shown to have various biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, reduce inflammation in animal models of arthritis and colitis, and improve insulin sensitivity in diabetic animal models. Moreover, MPT0B392 has been shown to inhibit angiogenesis, which is the process of new blood vessel formation, and inhibit tumor growth in animal models of breast cancer.
实验室实验的优点和局限性
MPT0B392 has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in the lab, and its purity and structure can be easily confirmed through various analytical techniques. Moreover, MPT0B392 has been extensively studied in various cancer cell lines and animal models, and its anti-cancer, anti-inflammatory, and anti-diabetic effects have been well-documented. However, there are also some limitations to using MPT0B392 in lab experiments. It has low solubility in water, which can make it difficult to administer to animals, and its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
未来方向
There are several future directions for the study of MPT0B392. One direction is to further elucidate its mechanism of action, which can help to design more effective therapeutic strategies. Another direction is to study its effects in combination with other anti-cancer, anti-inflammatory, or anti-diabetic drugs, which can potentially enhance its therapeutic efficacy. Moreover, future studies can focus on developing novel analogs of MPT0B392 with improved solubility and potency. Overall, the study of MPT0B392 has the potential to lead to the development of novel therapeutic agents for the treatment of cancer, inflammation, and diabetes.
合成方法
The synthesis of MPT0B392 involves the condensation of 2-(2-methoxyphenoxy)ethanol and 3-aminobenzaldehyde in the presence of acetic acid to form the Schiff base. The Schiff base is then reacted with 2-bromo-1,3-thiazolidin-4-one in the presence of potassium carbonate to yield MPT0B392. The overall yield of this synthesis method is around 60%.
科学研究应用
MPT0B392 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting proliferation in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, MPT0B392 has been shown to possess anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing inflammation in animal models of arthritis and colitis. Moreover, MPT0B392 has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels in diabetic animal models.
属性
IUPAC Name |
(5Z)-2-amino-5-[[3-[2-(2-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4S/c1-23-15-7-2-3-8-16(15)25-10-9-24-14-6-4-5-13(11-14)12-17-18(22)21-19(20)26-17/h2-8,11-12H,9-10H2,1H3,(H2,20,21,22)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQCJGOVORIYTMC-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCOC2=CC=CC(=C2)C=C3C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1OCCOC2=CC=CC(=C2)/C=C\3/C(=O)N=C(S3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(dibenzylamino)methyl]-2-naphthol](/img/structure/B5100655.png)
![1-[(5-bromo-2-propoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5100663.png)

![5-{3,5-dichloro-2-[2-(2,4-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100683.png)

![5-{[5-(4-chloro-3-nitrophenyl)-2-furyl]methylene}-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5100697.png)
![4-[(2-methyl-1-piperidinyl)sulfonyl]-N-(2-phenylethyl)benzamide](/img/structure/B5100705.png)
![N-(2-ethoxyphenyl)-6-{[4-(4-fluorophenyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B5100712.png)
![5,5'-[2,2-propanediylbis(4,1-phenyleneoxy)]bis[2-(1,3-thiazol-2-yl)-1H-isoindole-1,3(2H)-dione]](/img/structure/B5100714.png)
![3-[5-(4'-propoxy-4-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5100725.png)
![4-({2-[(6-phenyl-4-pyrimidinyl)thio]propanoyl}amino)benzoic acid](/img/structure/B5100733.png)
![4-(3-chlorophenyl)-1-methyl-8,9-diphenyl-7-propyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B5100734.png)
![1-acetyl-4-{[1-(2-chloro-4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5100737.png)
![2-bromo-6-methoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5100743.png)